N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
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Overview
Description
N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a complex organic compound that belongs to the class of thiazepanes This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors to form the thiazepane ring. This can be achieved through the reaction of a chlorophenyl-substituted amine with a thiophenyl-substituted thiol under specific conditions that promote ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of high-yielding catalysts, efficient purification techniques, and continuous flow reactors to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorophenyl and thiophenyl groups can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation reagents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Its unique chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-aryl-5-aryloxy-thiazol-2-yl)-amides: These compounds share a similar thiazole ring structure and have been studied for their potential as RORγt inverse agonists.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been evaluated for their anti-tubercular activity.
Uniqueness
N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is unique due to its specific combination of a thiazepane ring with chlorophenyl and thiophenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS2/c17-12-4-1-2-5-13(12)18-16(20)19-8-7-15(22-11-9-19)14-6-3-10-21-14/h1-6,10,15H,7-9,11H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEUPNQXJMJBLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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